molecular formula C16H24BrNO6 B5109843 N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Katalognummer B5109843
Molekulargewicht: 406.27 g/mol
InChI-Schlüssel: SLTVRAAONKHILR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that is commonly referred to as BRL-37344. This compound is a selective β3-adrenergic receptor agonist, which means that it has the ability to selectively stimulate the β3-adrenergic receptor in the body. The β3-adrenergic receptor is primarily found in adipose tissue, where it plays a role in regulating energy metabolism. BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders.

Wirkmechanismus

BRL-37344 acts by selectively stimulating the β3-adrenergic receptor in adipose tissue. This leads to an increase in the activity of enzymes called lipases, which break down stored fat into free fatty acids and glycerol. These free fatty acids can then be used as an energy source by the body. BRL-37344 also increases the expression of genes involved in energy metabolism, which leads to an increase in energy expenditure.
Biochemical and Physiological Effects:
BRL-37344 has several biochemical and physiological effects in the body. These include an increase in energy expenditure, an improvement in glucose metabolism, and a reduction in body weight and fat mass. BRL-37344 has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-37344 has several advantages for use in laboratory experiments. It is a selective β3-adrenergic receptor agonist, which means that it has a specific target in the body. This makes it useful for studying the role of the β3-adrenergic receptor in energy metabolism. However, BRL-37344 also has some limitations. It has a short half-life in the body, which means that it needs to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for research on BRL-37344. One area of interest is the potential use of BRL-37344 in the treatment of obesity and related metabolic disorders in humans. Several clinical trials have been conducted to investigate the safety and efficacy of BRL-37344 in humans, but further research is needed to determine its long-term effects. Another area of interest is the development of new β3-adrenergic receptor agonists with improved pharmacological properties. This could lead to the development of more effective treatments for obesity and related metabolic disorders.

Synthesemethoden

BRL-37344 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for BRL-37344 has been described in detail in several scientific publications, including a paper by T. W. Lovenberg et al. in the Journal of Medicinal Chemistry.

Wissenschaftliche Forschungsanwendungen

BRL-37344 has been the subject of much scientific research due to its potential applications in the treatment of obesity and related metabolic disorders. Several studies have shown that BRL-37344 can increase energy expenditure and improve glucose metabolism in animal models of obesity and diabetes. These effects are thought to be mediated through the activation of the β3-adrenergic receptor in adipose tissue.

Eigenschaften

IUPAC Name

N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTVRAAONKHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.